Regioisomeric Topology: 3,4′- vs. 4,3′-Substitution Pattern
The target compound (CAS 910382-45-5) carries the 4-fluorophenyl group at the 3-position and the ethanamine at the 1-position of the phenyl ring, yielding a 3,4′-regioisomeric topology. The closest characterized analog, ZH8667 (CAS 910387-04-1), reverses this arrangement, placing the ethanamine at the 4-position and 3-fluorophenyl at the 1-position (4,3′-topology) [1]. In the cryo-EM structure of ZH8667 bound to mTAAR1-Gs (PDB 8WC7, resolution 3.1 Å), the primary amine of ZH8667 forms a salt bridge with the conserved Asp3.32 residue in the PARP, while the fluorinated biphenyl moiety occupies the SBP, with the fluorine atom positioned to interact with specific pocket residues [1][2]. The 3,4′-isomer (target compound) presents a different spatial relationship between the amine and the fluorine atom, which is predicted to alter the binding pose within the SBP and potentially shift the G-protein coupling preference (Gs vs. Gq), based on the structural mechanism elucidated in Shang et al. (2023) [1]. No quantitative binding or functional data have been publicly reported for the target compound itself; the differentiation is inferred from the structurally characterized binding mode of the positional isomer and the known sensitivity of the SBP to ligand geometry.
| Evidence Dimension | Regioisomeric topology and predicted TAAR1 binding pose |
|---|---|
| Target Compound Data | 3,4′-substitution: 4-fluorophenyl at C3, ethanamine at C1 of phenyl ring (no reported binding data) |
| Comparator Or Baseline | ZH8667 (4,3′-substitution): ethanamine at C4, 3-fluorophenyl at C1; EC₅₀ = 0.600 nM at rat TAAR1 in HEK293 cAMP assay (BindingDB BDBM109573); Kᵢ = 0.900 nM (mouse TAAR1 radioligand binding); EC₅₀ = 12 nM at human TAAR1 [3] |
| Quantified Difference | No direct comparative data available. Positional isomerism alters amine–PARP distance and fluorophenyl–SBP orientation as demonstrated by cryo-EM structural analysis of ZH8667 [1]. |
| Conditions | ZH8667 data: recombinant HEK293 cells expressing rat/mouse/human TAAR1; cAMP accumulation (EC₅₀) and radioligand binding (Kᵢ) assays; structural data from cryo-EM at 3.1 Å [1][3]. |
Why This Matters
For TAAR1-targeted drug discovery programs, the regioisomeric topology directly determines whether the compound engages the PARP and SBP in a productive binding mode; procuring the correct isomer is essential for SAR integrity.
- [1] Shang P, Rong NK, Guo LL, Zhang MH, Li Q, Yang F, Sun JP. Structural and signaling mechanisms of TAAR1 enabled preferential agonist design. Cell. 2023;186(24):5347-5362.e24. doi:10.1016/j.cell.2023.10.014. View Source
- [2] RCSB PDB. 8WC7: Cryo-EM structure of the ZH8667-bound mTAAR1-Gs complex. VMK ligand. Deposited 2023-09-11. View Source
- [3] BindingDB. BDBM109573: US8604061, 369 – Affinity data for ZH8667 at TAAR1 (rat EC₅₀ 0.600 nM; mouse Kᵢ 0.900 nM; human EC₅₀ 12 nM). Curated by ChEMBL. View Source
